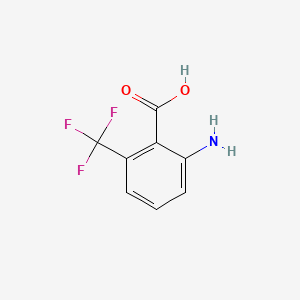

2-amino-6-(trifluoromethyl)benzoic Acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(trifluoromethyl)benzoic acid can be achieved through various methods. One common approach involves the condensation of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl) acetyl chloride in the presence of N,N-dimethylamino-4-pyridine in dichloromethane (CH2Cl2), yielding 2-fluoro-6-[2-(4-fluoro-phenyl)-acetylamino]-benzoic acid methyl ester . Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted benzoic acid derivatives .

Scientific Research Applications

2-amino-6-(trifluoromethyl)benzoic acid has several scientific research applications:

Antiparasitic Properties: It has been studied for its antiparasitic activity against Leishmania infantum and Trichomonas vaginalis, showing significant antiproliferative activity.

Fluorescence Probes: Derivatives of this compound have been used to develop novel fluorescence probes for detecting highly reactive oxygen species, demonstrating high specificity and utility in biological and chemical applications.

Quantum Chemical Computations: The compound has been analyzed for its vibrational spectroscopic properties and non-linear optical properties through quantum chemical computations and molecular docking.

Antimicrobial Evaluation: Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 2-amino-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antiparasitic activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in parasites. The compound’s fluorescence properties are due to its ability to interact with reactive oxygen species, leading to changes in fluorescence intensity.

Comparison with Similar Compounds

Similar Compounds

2-amino-6-fluorobenzoic acid: This compound is similar in structure but contains a fluorine atom instead of a trifluoromethyl group.

2-amino-6-(trifluoromethoxy)benzoxazole: An analogue of riluzole, this compound has been studied for its neuroprotective effects.

Uniqueness

2-amino-6-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets, making it valuable for various scientific applications .

Biological Activity

2-Amino-6-(trifluoromethyl)benzoic acid (TFMBA) is an aromatic compound notable for its unique structural features, including an amino group and a trifluoromethyl group attached to a benzoic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of TFMBA, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 205.14 g/mol

- Appearance : White to cream powder

- Melting Point : >202 °C

- Solubility : Soluble in various organic solvents

The trifluoromethyl group enhances TFMBA's lipophilicity and metabolic stability, making it a promising candidate for drug development.

TFMBA exhibits biological activity primarily through its interactions with various enzymes. The presence of the trifluoromethyl group is believed to enhance binding affinity to hydrophobic pockets within enzyme structures. This interaction can modulate enzyme activity, potentially leading to therapeutic effects in conditions where these enzymes are implicated.

Enzyme Inhibition

Research indicates that TFMBA acts as an inhibitor for specific enzymes, which could be beneficial in treating diseases associated with these enzymes. The binding affinity and inhibition mechanism have been subjects of detailed studies, revealing its potential in medicinal applications .

Synthesis of this compound

Various synthetic methods have been developed to produce TFMBA, each with distinct advantages regarding yield and purity. Common methods include:

- Nucleophilic Substitution : Utilizing trifluoromethylation techniques to introduce the trifluoromethyl group onto the benzoic acid derivative.

- Refluxing with Acetic Anhydride : This method involves heating TFMBA with acetic anhydride to yield different derivatives with enhanced biological properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of TFMBA:

- Inhibition Studies : A study demonstrated that TFMBA significantly inhibits specific human enzymes involved in metabolic pathways critical for disease progression. The inhibition was quantified using IC values, showcasing its potency compared to non-fluorinated analogs .

- Comparative Analysis : A comparative study between TFMBA and structurally similar compounds revealed that the trifluoromethyl substitution markedly improved enzyme inhibition efficacy. For instance, when compared to 2-amino-3-(trifluoromethyl)benzoic acid, TFMBA exhibited a higher binding affinity towards target enzymes .

Applications in Medicinal Chemistry

TFMBA's unique properties make it a valuable compound in drug development:

- Potential Therapeutics : Its ability to inhibit key enzymes positions it as a candidate for developing treatments for various diseases, including cancer and metabolic disorders.

- Research Tool : As a biochemical probe, TFMBA is utilized in research settings to explore enzyme function and regulation .

Summary Table of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(trifluoromethyl)benzoic acid | CHFNO | Different amino group position |

| 3-Amino-4-(trifluoromethyl)benzoic acid | CHFNO | Variation in amino group position |

| 4-Amino-3-(trifluoromethyl)benzoic acid | CHFNO | Different amino group position |

| 3-Amino-5-trifluoromethyl-benzoic acid | CHFNO | Variation in trifluoromethyl position |

Properties

IUPAC Name |

2-amino-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBQDBWIRHIZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953434 | |

| Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314-46-5 | |

| Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.